Z-Arg(Tos)-OH.CHA
Overview
Description
Z-Arg(Tos)-OH.CHA, also known as (2S)-2-{[(benzyloxy)carbonyl]amino}-5-{[(imino{[(4-methylphenyl)sulfonyl]amino}methyl)amino]pentanoic acid, is a synthetic peptide derivative. This compound is primarily used in biochemical research, particularly in the study of enzyme-substrate interactions and protease activity.
Mechanism of Action
Target of Action
Z-Arg(Tos)-OH.CHA is a complex compound that primarily targets the carboxyl group . The carboxyl group plays a crucial role in various biochemical reactions, serving as an active site for many enzymes and proteins.
Mode of Action
The compound interacts with its targets through the activation of the carboxyl group . This interaction results in changes at the molecular level, affecting the structure and function of the targeted enzymes and proteins.
Biochemical Pathways
The exact biochemical pathways affected by Z-Arg(Tos)-OHIt is known that the compound plays a role in intracellular protein degradation . This process is crucial for maintaining cellular homeostasis and function.
Pharmacokinetics
The pharmacokinetics of Z-Arg(Tos)-OHThe compound’s molecular weight of 46253 suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific enzymes and proteins it targets. By activating the carboxyl group, the compound can influence the function of these targets, potentially leading to changes in cellular processes such as protein degradation .
Biochemical Analysis
Biochemical Properties
Z-Arg(Tos)-OH.CHA plays a crucial role in biochemical reactions, particularly as a substrate for proteolytic enzymes. It interacts with enzymes such as cathepsin B, a cysteine protease involved in protein degradation and turnover . The interaction between this compound and cathepsin B involves the hydrolysis of the peptide bond, leading to the release of specific products that can be measured to study enzyme activity . This compound is also used to study other proteolytic enzymes, providing insights into their catalytic mechanisms and substrate specificities.
Cellular Effects
This compound influences various cellular processes by interacting with proteolytic enzymes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, the hydrolysis of this compound by cathepsin B can lead to the activation of downstream signaling pathways involved in cell proliferation and apoptosis . Additionally, the degradation of proteins by cathepsin B can influence gene expression by regulating the levels of specific transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of proteolytic enzymes such as cathepsin B. This binding is facilitated by the specific interactions between the functional groups of this compound and the amino acid residues in the enzyme’s active site . The hydrolysis of the peptide bond in this compound results in the release of specific products, which can be measured to study enzyme activity . This mechanism provides valuable insights into the catalytic processes of proteolytic enzymes and their substrate specificities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of this compound is influenced by storage conditions, with optimal stability achieved at low temperatures . Over time, the compound may degrade, leading to a decrease in its effectiveness as a substrate for proteolytic enzymes . Long-term studies have shown that the degradation of this compound can affect cellular function by altering the levels of specific proteins and other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit proteolytic enzymes without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental studies to achieve the desired outcomes without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein degradation and turnover. It interacts with enzymes such as cathepsin B, which catalyzes the hydrolysis of peptide bonds in proteins . This interaction can influence metabolic flux and the levels of specific metabolites, providing insights into the regulation of metabolic pathways by proteolytic enzymes . Additionally, the degradation of this compound can produce specific metabolites that can be measured to study enzyme activity and metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These interactions can influence the localization and accumulation of this compound, affecting its activity and function . For example, the binding of this compound to transporters can facilitate its uptake into cells, where it can interact with proteolytic enzymes . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound can be localized to lysosomes, where it interacts with proteolytic enzymes such as cathepsin B . This localization is facilitated by specific targeting signals that direct this compound to lysosomes, where it can exert its effects on protein degradation and turnover . The subcellular localization of this compound can also influence its activity and function, providing insights into the regulation of proteolytic processes within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg(Tos)-OH.CHA typically involves the protection of the amino group of arginine with a benzyloxycarbonyl (Z) group and the protection of the guanidino group with a tosyl (Tos) group. The synthesis can be achieved through various coupling methods, including the DCC (dicyclohexylcarbodiimide) method, DCC-HOBt (1-hydroxybenzotriazole) method, and mixed anhydride methods .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to ensure high yield and purity. The process includes repeated cycles of deprotection and coupling reactions, followed by purification steps such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Z-Arg(Tos)-OH.CHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to remove protective groups or modify the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the protected amino or guanidino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can lead to deprotected amino acids or modified peptides.
Scientific Research Applications
Z-Arg(Tos)-OH.CHA has diverse applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study protease activity and specificity.
Biology: Employed in the investigation of protein-protein interactions and enzyme kinetics.
Medicine: Utilized in the development of diagnostic assays for coagulation disorders and other protease-related diseases.
Industry: Applied in quality control processes for pharmaceutical products and in the synthesis of bioactive peptides
Comparison with Similar Compounds
Similar Compounds
Z-Arg-Arg-NHMec: Another peptide substrate used in enzyme assays, with similar protective groups but different amino acid sequences.
Z-Arg(Tos)-Pro-NHNHBoc: A related compound with a proline residue, used in the synthesis of bioactive peptides.
Uniqueness
Z-Arg(Tos)-OH.CHA is unique due to its specific protective groups and amino acid sequence, which make it highly suitable for studying arginine-specific proteases. Its stability and reactivity under various conditions also contribute to its widespread use in research and industrial applications.
Properties
IUPAC Name |
(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S.C6H13N/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16;7-6-4-2-1-3-5-6/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25);6H,1-5,7H2/t18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJKHVXZAVBGSA-FERBBOLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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